molecular formula C6H10ClN3 B1403714 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1389264-31-6

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Cat. No. B1403714
M. Wt: 159.62 g/mol
InChI Key: JYYAGGWXWLOABC-UHFFFAOYSA-N
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Description

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a chemical compound with the CAS Number: 1523617-96-0 . It has a molecular weight of 196.08 . This compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride . The InChI code for this compound is 1S/C6H9N3.ClH/c1-9-6-4-7-2-5(6)3-8-9;/h3,7H,2,4H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is solid in its physical form . It should be stored in a sealed container at room temperature .

Scientific Research Applications

Synthesis and Medicinal Perspective

Pyrazoles, including methyl-substituted derivatives like 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, are prominent in medicinal chemistry due to their wide spectrum of biological activities. Synthetic approaches for these compounds are diverse, aiming to enhance their medical significance by improving efficacy and reducing microbial resistance. This class of compounds has been explored for potential therapeutic applications, underscoring the importance of innovative synthetic methods to develop new medicinal leads (Sharma et al., 2021).

Organophosphorus Azoles and Stereochemistry

Research on organophosphorus azoles, including pyrazoles, focuses on understanding their stereochemical structure through NMR spectroscopy and quantum chemistry. The study of these compounds, particularly in their phosphorylated forms, contributes to our knowledge of their chemical behavior and potential applications in scientific research (Larina, 2023).

Heterocyclic Synthons in Organic Synthesis

The pyrazole moiety, including 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, is a vital pharmacophore in numerous biologically active compounds. Its role in organic synthesis extends beyond medicinal chemistry, serving as a useful synthon for creating various heterocyclic systems. This versatility highlights the compound's contribution to the development of new bioactive molecules (Dar & Shamsuzzaman, 2015).

Coordination Compounds and Polynuclear Complexes

Studies on pyrazole-based ligands, including those similar to 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, reveal their potential in forming coordination compounds with highly symmetric metal cores. These findings are significant for materials science and catalysis, demonstrating the structural diversity achievable with pyrazole-derived ligands (Gusev et al., 2019).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of azaheterocycles, including pyrazoles, represents a modern approach to chemical synthesis, offering advantages such as reduced reaction times and improved yields. This method underscores the evolving techniques in synthetic chemistry aimed at more efficient and sustainable practices (Sakhuja et al., 2012).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

properties

IUPAC Name

3-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-4-5-2-7-3-6(5)9-8-4;/h7H,2-3H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYAGGWXWLOABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=NN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

CAS RN

1523617-96-0
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-3-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 2
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 3
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 4
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 5
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 6
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

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